Arthrofactin
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Overview
Description
Arthrofactin is a cyclic lipodepsipeptide produced by the bacterium Pseudomonas fluorescens MIS38 . It was first isolated in 1993 and is known for its high surface activity . The compound consists of an undecapeptide sequence linked to a 3R-hydroxydecanoic acid moiety at the N-terminus . This compound has garnered significant interest due to its potent biosurfactant properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arthrofactin is synthesized by a nonribosomal peptide synthetase (NRPS) complex encoded by the genes arfA, arfB, and arfC . The biosynthesis involves the activation of amino acids by adenylation domains, followed by their transfer to thiolation domains, and subsequent condensation to form the peptide chain . The final product is cyclized to form the lipodepsipeptide structure .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Pseudomonas fluorescens MIS38 under controlled conditions. The production levels can be enhanced by overexpressing the arfD and arfE genes, which encode a putative periplasmic protein and an ATP-binding cassette transporter, respectively . The compound is then extracted from the culture supernatant using methanol after acid precipitation .
Chemical Reactions Analysis
Types of Reactions: Arthrofactin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carboxyl, and amino groups in its structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions typically occur under mild conditions to preserve the integrity of the peptide structure .
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit altered biological activities and surface properties .
Scientific Research Applications
Arthrofactin has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
Arthrofactin exerts its effects through its amphipathic structure, which allows it to interact with cell membranes and disrupt their integrity . The compound targets various molecular pathways, including those involved in microbial adhesion and biofilm formation . Its biosurfactant properties enable it to reduce surface tension and enhance the bioavailability of hydrophobic compounds .
Comparison with Similar Compounds
Arthrofactin belongs to the amphisin group of cyclic lipodepsipeptides, which includes compounds like amphisin, tensin, lokisin, anikasin, milkisins, and stechlisins . Compared to these compounds, this compound exhibits higher surface activity and broader antimicrobial spectrum . Its unique structure, characterized by the presence of a 3R-hydroxydecanoic acid moiety, distinguishes it from other similar compounds .
Properties
Molecular Formula |
C64H111N11O20 |
---|---|
Molecular Weight |
1354.6 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12R,15S,18R,21R,24R,27R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid |
InChI |
InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53+/m0/s1 |
InChI Key |
HXMCERBOSXQYRH-KSVGBCIHSA-N |
Isomeric SMILES |
CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C |
Canonical SMILES |
CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |
Origin of Product |
United States |
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